7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

Overview

Description

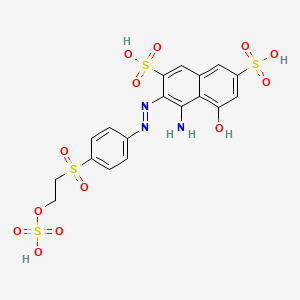

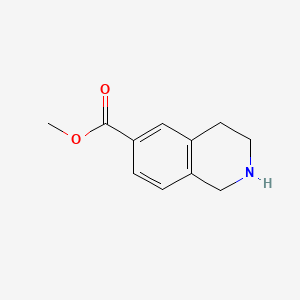

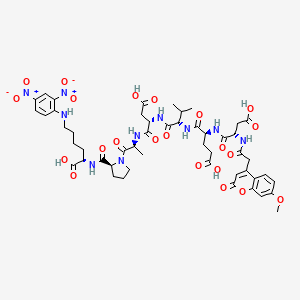

Mca-DEVDAP-K(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a fluorogenic substrate for caspase-3, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). The compound consists of a sequence of amino acids with a 7-methoxycoumarin-4-yl (Mca) group at one end and a 2,4-dinitrophenyl (Dnp) group at the other end, which allows for the detection of enzymatic activity through fluorescence measurements .

Scientific Research Applications

Mca-DEVDAP-K(Dnp)-OH is widely used in scientific research to study apoptosis and the activity of caspase-3. Its applications include:

Mechanism of Action

Target of Action

Mca-DEVDAP-K(Dnp)-OH, also known as 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys or CPP32 Fluorogenic Substrate III, primarily targets caspase 3 and caspase 6 . These are members of the caspase family, a group of cysteine proteases that play essential roles in apoptosis (programmed cell death), necrosis, and inflammation .

Mode of Action

The compound acts as a fluorogenic substrate for caspase 3 and caspase 6 . Upon cleavage by these caspases, it releases fluorescence which can be measured at an excitation wavelength of 325 nm and an emission wavelength of 392 nm . This fluorescence serves as an indicator of caspase activity, and thus, the level of apoptosis occurring within the cell .

Biochemical Pathways

The activation of caspase 3 and caspase 6 is a critical step in the execution-phase of apoptosis . These caspases are part of a cascade that is triggered by various apoptotic stimuli. The activation of these caspases can lead to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP), lamin, actin, p27, and inhibitor of caspase-activated DNase . This results in the morphological changes associated with apoptosis, including DNA fragmentation .

Result of Action

The cleavage of Mca-DEVDAP-K(Dnp)-OH by caspase 3 and caspase 6 results in the release of fluorescence . This provides a quantifiable measure of caspase activity and, by extension, the level of apoptosis within the cell . Therefore, the primary result of the compound’s action is the generation of a fluorescent signal that corresponds to the degree of apoptosis.

Action Environment

The action of Mca-DEVDAP-K(Dnp)-OH can be influenced by various environmental factors. For instance, the pH, temperature, and the presence of other biomolecules can affect the efficiency of its cleavage by caspases . Moreover, the compound’s fluorescence might be affected by the local environment, such as the presence of quenching or enhancing agents. Therefore, these factors need to be carefully controlled during the experimental setup to ensure accurate measurement of caspase activity.

Biochemical Analysis

Cellular Effects

Mca-DEVDAP-K(Dnp)-OH has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Mca-DEVDAP-K(Dnp)-OH involves complex interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Mca-DEVDAP-K(Dnp)-OH change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Mca-DEVDAP-K(Dnp)-OH vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Mca-DEVDAP-K(Dnp)-OH is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Mca-DEVDAP-K(Dnp)-OH is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-DEVDAP-K(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

While specific industrial production methods for Mca-DEVDAP-K(Dnp)-OH are not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product .

Chemical Reactions Analysis

Types of Reactions

Mca-DEVDAP-K(Dnp)-OH primarily undergoes enzymatic cleavage reactions. Caspase-3 recognizes the DEVD sequence within the peptide and cleaves it, resulting in the separation of the Mca and Dnp groups. This cleavage leads to an increase in fluorescence, which can be measured to determine caspase-3 activity .

Common Reagents and Conditions

The enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain enzyme activity .

Major Products

The major products of the enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH are the separated Mca and Dnp groups, along with the remaining peptide fragments. The increase in fluorescence due to the release of the Mca group is the primary indicator of the reaction’s progress .

Comparison with Similar Compounds

Mca-DEVDAP-K(Dnp)-OH is unique due to its specific sequence and the presence of both Mca and Dnp groups, which enable sensitive fluorescence-based detection of caspase-3 activity. Similar compounds include:

Mca-YVADAP-K(Dnp)-OH: A substrate for caspase-1, with a different recognition sequence (YVAD) but similar fluorogenic properties.

Ac-DEVD-CHO: An aldehyde-based inhibitor of caspase-3, which binds to the enzyme’s active site and prevents substrate cleavage.

These compounds share the common feature of being used to study caspase activity but differ in their specific applications and target enzymes.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)